molecular formula C9H20ClNO B6214394 5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride CAS No. 2731010-04-9

5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride

Cat. No.: B6214394
CAS No.: 2731010-04-9
M. Wt: 193.7
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Description

5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride is a chemical compound that belongs to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methoxymethyl group and two methyl groups attached to the piperidine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Methoxymethyl Group:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpiperidine: A structurally similar compound lacking the methoxymethyl group.

    N-Methylpiperidine: Another piperidine derivative with a different substitution pattern.

    5-Methoxymethylpiperidine: Similar to the target compound but without the dimethyl groups.

Uniqueness

5-(methoxymethyl)-2,2-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2731010-04-9

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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